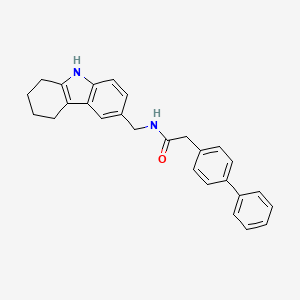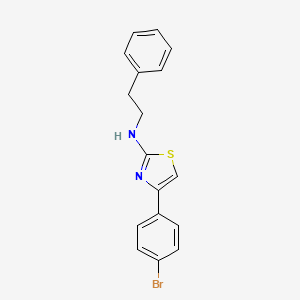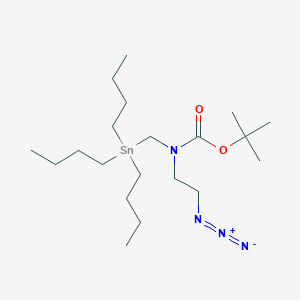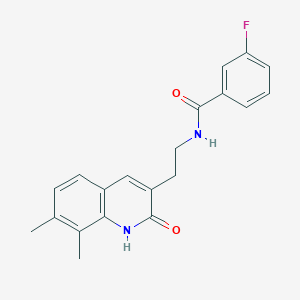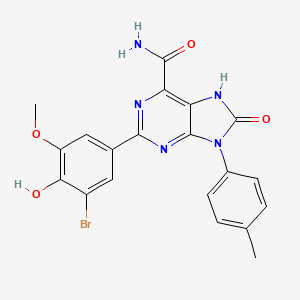
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that appears to be related to pharmacologically active compounds, given its structural features which are reminiscent of known receptor antagonists. Although the specific compound is not directly described in the provided papers, its structure suggests potential biological activity, possibly interacting with dopamine and serotonin receptors, as inferred from the synthesis of related compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with a pyridine derivative. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a dopamine and serotonin receptor antagonist, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation, oxidation, and bromination steps to yield the final product . This suggests that the synthesis of the compound would also require careful consideration of regioselectivity and protection of functional groups during the reaction sequence.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using X-ray crystallography, as demonstrated by the analysis of a novel benzamide derivative . The compound crystallizes in a triclinic system, and its geometrical parameters can be compared with theoretical values obtained from density functional theory (DFT) calculations. For the compound , similar analytical techniques could be employed to elucidate its molecular structure, which is crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of related compounds can be assessed using theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These methods provide insights into the chemical reactivity and sites of potential interactions with other molecules. For the compound , such analyses would be valuable in predicting its behavior in chemical reactions and its binding affinity to biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, including their antioxidant activity, can be evaluated using experimental techniques like DPPH free radical scavenging tests, as well as theoretical calculations of electronic properties like HOMO and LUMO energies . These properties are indicative of the compound's stability and reactivity, which are important factors in its potential application as a pharmacological agent. Similar analyses would be necessary to fully characterize the physical and chemical properties of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide.
Scientific Research Applications
Bromophenols and Purine Nucleosides Derivatives
Bromophenols coupled with nucleoside base derivatives, including compounds with bromo, hydroxy, and methoxy substituents on the phenyl ring, have been identified in marine algae, suggesting their significance in natural product chemistry and potential biomedical applications. These compounds, such as bromophenol derivatives isolated from the red alga Rhodomela confervoides, indicate a rich source of structurally diverse molecules with possible antiproliferative and antimicrobial activities (Ma et al., 2007).
Polymorphic Modifications and Material Science
Research on polymorphic modifications of compounds with a similar core structure reveals their application in material science, particularly in designing materials with specific crystalline properties. These studies help understand how different crystalline forms can influence the material's physical properties and stability, which is crucial for drug formulation and development (Shishkina et al., 2018).
Synthesis Methods and Organic Chemistry
Advancements in synthesis methods for related compounds, such as practical synthesis techniques for CCR5 antagonists, demonstrate the compound's significance in organic chemistry. These methods provide efficient routes to synthesize complex molecules, which are crucial for drug discovery and development processes (Ikemoto et al., 2005).
Antiproliferative Activities and Cancer Research
The investigation into compounds containing a carboxamide moiety, especially those with bromo and chloro substituents on the purine core, showcases their potential as selective anti-cancer agents. These compounds have been evaluated for their antiproliferative activities across different cancer cell lines, indicating their role in medicinal chemistry for developing new therapeutic agents (Zhao et al., 2018).
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it shows promise in preliminary studies, further research could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy.
properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-9-3-5-11(6-4-9)26-19-15(24-20(26)29)14(17(22)28)23-18(25-19)10-7-12(21)16(27)13(8-10)30-2/h3-8,27H,1-2H3,(H2,22,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPLXPJKBJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B3020730.png)
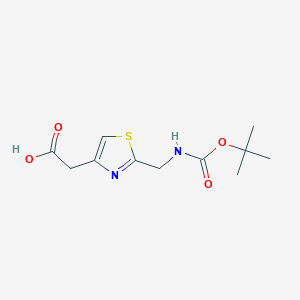
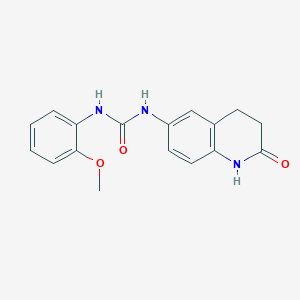
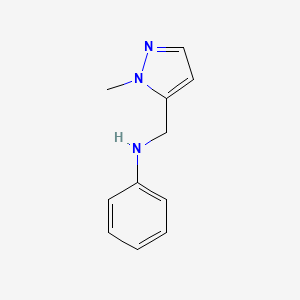
![5-Bromo-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3020739.png)
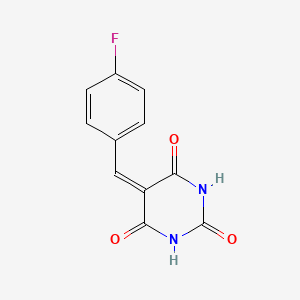
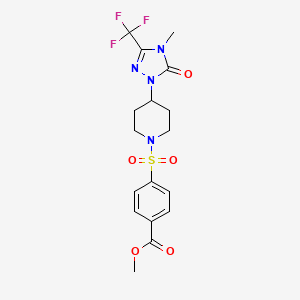
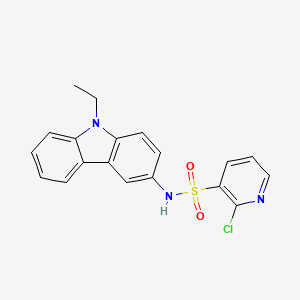
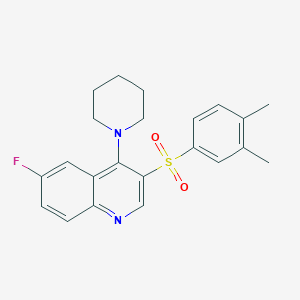
![6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020746.png)
